REACTION_CXSMILES
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C[O:2][C:3]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].[Cl-].[Li+]>CN(C=O)C>[OH:2][C:3]1[CH:10]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6] |f:1.2|
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Name
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|
Quantity
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3.18 g
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Type
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reactant
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Smiles
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COC1=C(C=O)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
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1.96 g
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Type
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reactant
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Smiles
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[Cl-].[Li+]
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was partitioned between diethylether and 2M hydrochloric acid
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Type
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CUSTOM
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Details
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the organic layer dried
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Type
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CUSTOM
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Details
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the solvent evaporated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by chromatography on silica eluting with isohexane/diethylether 3:1, yield 2.30 g
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Name
|
|
Type
|
|
Smiles
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OC1=C(C=O)C=CC(=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |